{(3S)-1-[5-(Cyclohexylcarbamoyl)-6-(propylsulfanyl)pyridin-2-yl]piperidin-3-yl}acetic Acid, known as AZD4017, is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [ [], [], [] ]. 11β-HSD1 is responsible for the intracellular activation of glucocorticoids, particularly cortisol, from inactive forms. By inhibiting 11β-HSD1, AZD4017 reduces the levels of active glucocorticoids in tissues where the enzyme is expressed. This mechanism makes AZD4017 a valuable tool in scientific research, particularly in the context of metabolic diseases, wound healing, and other conditions influenced by glucocorticoid activity.
AZD 4017 is a small molecule under investigation primarily as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1. This compound has garnered attention for its potential therapeutic applications in conditions such as diabetes, obesity, and other metabolic disorders. The drug is currently being evaluated in various clinical trials to assess its safety, efficacy, and tolerability.
AZD 4017 was developed by AstraZeneca and has been the subject of multiple studies aimed at understanding its pharmacological properties and therapeutic potential. The compound is classified as an investigational drug and is not yet approved for general use.
The synthesis of AZD 4017 involves several steps that typically include chemical reactions to form the core structure of the molecule. While specific proprietary methods are not publicly detailed, general approaches to synthesizing similar compounds usually involve:
Technical details regarding exact synthetic pathways remain proprietary or unpublished in detail.
AZD 4017 has a complex molecular structure characterized by the following data:
The chemical reactivity of AZD 4017 is primarily focused on its ability to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1. This enzyme plays a crucial role in the metabolism of glucocorticoids, converting inactive cortisone into active cortisol. The inhibition mechanism involves:
The mechanism of action for AZD 4017 centers around its role as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1:
AZD 4017 exhibits several relevant physical and chemical properties:
These properties suggest that AZD 4017 has characteristics conducive to oral bioavailability while also posing challenges related to solubility.
AZD 4017 is being explored for various scientific uses:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3